

R 80123: A Comparative Guide to a Selective PDE3 Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **R 80123**, a selective phosphodiesterase 3 (PDE3) inhibitor, with other published methods in the same class. The information is intended for researchers, scientists, and professionals involved in drug development to facilitate an objective evaluation of its performance based on available experimental data.

Introduction to R 80123

R 80123 is identified as the Z-isomer of R 79595 and is recognized as a highly selective phosphodiesterase (PDE) inhibitor. Its E-isomer, R 80122, has been shown to be a more potent and selective inhibitor of PDE3 than other established inhibitors like milrinone and enoximone. [1] As a PDE3 inhibitor, **R 80123** is expected to exert its effects by preventing the degradation of cyclic adenosine monophosphate (cAMP), a key second messenger in cellular signaling.

Comparative Analysis of PDE3 Inhibitors

The performance of **R 80123** and other selected PDE3 inhibitors is summarized below. The data presented is based on their inhibitory concentration (IC50) values against various PDE families. A lower IC50 value indicates greater potency.



Compoun	PDE3 IC50	PDE1 IC50	PDE2 IC50	PDE4 IC50	PDE5 IC50	Selectivit y for PDE3
R 80122 (E-isomer of R 80123)	More potent than milrinone & enoximone	-	-	-	-	More selective than milrinone & enoximone
Milrinone	1.2 μM - 2.1 μM[2] [3]	173 μM[2]	306 μM[2]	3.3 μM[2]	-	Moderate
Enoximone	1.8 μM - 5.9 μM[2] [4]	2100 μM[2]	2900 μM[2]	21.1 μM - 160 μM[2] [4]	-	Low
Pimobenda n	0.32 μM[3]	-	-	-	-	High
Cilostamid e	27 nM (PDE3A), 50 nM (PDE3B)[3]	-	-	-	-	Very High
UD-CG 212 CI (Pimobend an derivative)	0.05 μM[2]	175 μΜ[2]	181 μM[2]	40.8 μM[2]	-	High
Amrinone	-	-	-	-	-	-

Note: Specific IC50 values for **R 80123** are not readily available in the reviewed literature. The data for its E-isomer, R 80122, indicates high potency and selectivity for PDE3.[1]

Signaling Pathway of PDE3 Inhibition

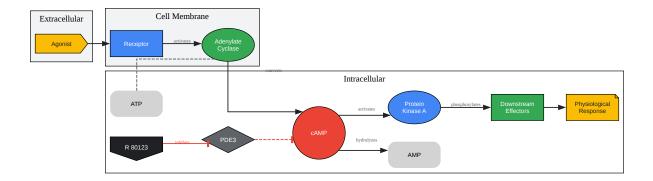




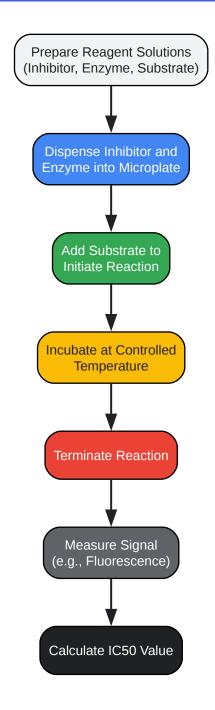


PDE3 inhibitors modulate intracellular signaling by preventing the breakdown of cAMP. This leads to an accumulation of cAMP, which in turn activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, resulting in a range of physiological effects, including increased cardiac contractility and vasodilation.









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